molecular formula C17H12BrNO3S B2860499 7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide CAS No. 950285-41-3

7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide

Cat. No. B2860499
CAS RN: 950285-41-3
M. Wt: 390.25
InChI Key: QLEVXODBHDFAHE-UHFFFAOYSA-N
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Description

The compound “7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves various methods of synthetic strategies . For instance, the synthesis of quinoxaline derivatives involves many different methods such as the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse . Reactions can include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Scientific Research Applications

Synthesis and Characterization

The compound 7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide is involved in various synthetic pathways that lead to pharmacologically active molecules. A practical synthesis method for producing orally active CCR5 antagonists, which are crucial in HIV treatment, utilizes methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate in its synthesis pathway. This method highlights the compound's utility in creating therapeutically relevant molecules through a series of chemical transformations including esterification, Claisen type reaction, and Suzuki−Miyaura reaction (Ikemoto et al., 2005).

Antimicrobial Evaluation

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. For instance, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates exhibit significant antimicrobial properties. This demonstrates the potential of derivatives for use in developing new antimicrobial agents (Spoorthy et al., 2021).

Antitumor Activity

Nitrogen heterocycles bearing the carboxamide moiety, similar in structure to this compound, have shown potential as antitumor agents. These compounds, evaluated against cancer cell lines, demonstrate significant cytotoxic activities, indicating their utility in cancer research and potential therapeutic applications (Bakare, 2021).

Anticholinesterase Activity

The synthesis and evaluation of compounds for anticholinesterase activity is another area of research where derivatives of this compound could be relevant. Such studies aim at discovering new treatments for neurodegenerative diseases, like Alzheimer's, by inhibiting enzymes that break down neurotransmitters essential for memory and cognition (Ghanei-Nasab et al., 2016).

Future Directions

Future research could focus on further elucidating the synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, the compound could be investigated for potential biological activities and applications .

properties

IUPAC Name

7-bromo-N-(2-oxo-2-thiophen-2-ylethyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c18-13-3-4-15-12(9-13)8-11(5-6-22-15)17(21)19-10-14(20)16-2-1-7-23-16/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEVXODBHDFAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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